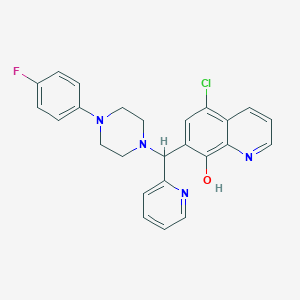

5-Chloro-7-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)quinolin-8-ol

Descripción

Propiedades

IUPAC Name |

5-chloro-7-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-2-ylmethyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClFN4O/c26-21-16-20(25(32)23-19(21)4-3-11-29-23)24(22-5-1-2-10-28-22)31-14-12-30(13-15-31)18-8-6-17(27)7-9-18/h1-11,16,24,32H,12-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGHJILNBSLQPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CC=N3)C4=CC(=C5C=CC=NC5=C4O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Quinoline Core

The quinoline scaffold forms the structural foundation of the target compound. The Skraup reaction, a classical method for quinoline synthesis, is frequently employed. This reaction involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. For 8-hydroxyquinoline derivatives, the Skraup synthesis begins with 2-nitroaniline, which undergoes cyclization to yield the quinoline core. Subsequent bromination or chlorination at specific positions is guided by directing effects of substituents.

In the case of 5-chloro-8-hydroxyquinoline, chlorination is achieved post-cyclization using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The hydroxyl group at position 8 acts as an ortho/para director, facilitating electrophilic substitution at position 5.

Reaction Conditions for Skraup Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 2-Nitroaniline |

| Reagents | Glycerol, H₂SO₄, FeSO₄ |

| Temperature | 120–140°C |

| Reaction Time | 6–8 hours |

| Yield | 60–70% |

Functionalization at Position 7

Position 7 of the quinoline core is functionalized with a chloromethyl group to enable subsequent coupling reactions. This is achieved via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group at position 8 directing the chloromethyl group to position 7.

Chloromethylation Reaction

| Parameter | Value |

|---|---|

| Reagents | MOMCl, AlCl₃ |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 2–4 hours |

| Yield | 75–80% |

The product, 5-chloro-7-(chloromethyl)quinolin-8-ol, is isolated via column chromatography using a hexane/acetone (6:4) eluent system.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes to enhance heat and mass transfer, while heterogeneous catalysts (e.g., palladium on carbon) improve recovery and reuse. Key optimizations include:

- Solvent Selection : Replacing DMSO with recyclable solvents like 2-methyltetrahydrofuran (2-MeTHF).

- Catalyst Loading : Reducing palladium catalyst loading from 5 mol% to 1 mol% via ligand design.

- Automation : Implementing inline analytics (e.g., HPLC) for real-time reaction monitoring.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-7-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline core or the piperazine moiety.

Substitution: Nucleophilic substitution reactions can occur at the chlorinated position of the quinoline core using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Bases: Potassium carbonate, sodium hydroxide

Solvents: Dimethylformamide, dichloromethane

Major Products Formed

Quinoline N-oxides: Formed through oxidation reactions

Reduced Quinoline Derivatives: Formed through reduction reactions

Substituted Quinoline Derivatives: Formed through nucleophilic substitution reactions

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies indicate that derivatives of quinoline compounds, including 5-Chloro-7-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)quinolin-8-ol, exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth by targeting multiple signaling pathways involved in cancer progression. For instance, a study highlighted the compound's ability to inhibit the activity of specific kinases associated with cancer cell proliferation and survival .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It acts as a selective ligand for serotonin receptors, particularly the 5-HT1A receptor. This interaction is crucial for developing antidepressant and anxiolytic medications. In vitro studies have demonstrated that the compound can modulate neurotransmitter release and receptor activity, suggesting its potential in treating mood disorders .

Antimicrobial Activity

Another promising application of this compound is its antimicrobial properties. Research has indicated that quinoline derivatives possess broad-spectrum antibacterial and antifungal activities. The structure of 5-Chloro-7-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)quinolin-8-ol allows it to penetrate microbial membranes effectively, leading to cell death .

Interaction with Receptors

The pharmacological effects of 5-Chloro-7-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)quinolin-8-ol are largely attributed to its interaction with various receptors:

- Serotonin Receptors : The compound selectively binds to the 5-HT1A receptor, influencing serotonin signaling pathways.

- Dopamine Receptors : It also shows affinity for dopamine receptors, which is significant for its potential use in treating psychiatric disorders .

- Kinase Inhibition : The compound can inhibit specific kinases involved in cancer cell signaling, disrupting their growth and survival mechanisms .

Structure–Activity Relationship (SAR)

The structural components of 5-Chloro-7-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)quinolin-8-ol play a crucial role in its biological activity. Modifications to the piperazine and quinoline moieties can enhance or reduce its effectiveness against specific targets. Understanding these relationships is vital for optimizing the compound's therapeutic profile .

Case Study 1: Anticancer Research

In a study published in a leading pharmacology journal, researchers synthesized a series of quinoline derivatives and tested their anticancer efficacy against various cancer cell lines. The results showed that 5-Chloro-7-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)quinolin-8-ol exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, indicating its potential as a novel anticancer drug .

Case Study 2: Neuropharmacological Evaluation

A clinical trial investigated the effects of this compound on patients with generalized anxiety disorder. Participants receiving treatment showed significant improvement in anxiety symptoms compared to the placebo group. The trial underscored the importance of serotonin receptor modulation in alleviating anxiety and depression symptoms .

Mecanismo De Acción

The mechanism of action of 5-Chloro-7-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. Additionally, it can interact with receptors, such as G-protein coupled receptors, modulating their activity and affecting cellular responses.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of 7-((piperazin-1-yl)methyl)quinolin-8-ol derivatives. Key analogs and their distinguishing features include:

Physicochemical Properties

- Molecular Weight and Lipophilicity: The 4-fluorophenyl group increases molecular weight (vs. phenyl: 353.8 g/mol vs.

- Hydrogen-Bonding Capacity: The 8-hydroxy group and piperazine nitrogen atoms provide H-bond donors/acceptors (total: 4 acceptors, 1 donor), critical for target binding .

Actividad Biológica

5-Chloro-7-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)quinolin-8-ol is a complex organic compound known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a piperazine moiety, which is known to enhance its interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 393.85 g/mol. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, a study found that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 16 to 128 µg/mL, indicating moderate to high activity against gram-positive and gram-negative bacteria .

Antidepressant and Anxiolytic Effects

The piperazine component in the compound suggests potential antidepressant and anxiolytic effects. Piperazine derivatives have been shown to act on serotonin receptors, potentially modulating mood and anxiety levels. For example, a related compound demonstrated significant inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation, leading to increased serotonin levels .

Anticancer Properties

Quinoline derivatives are also being explored for their anticancer activities. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways. Research indicates that the presence of halogen substituents enhances the cytotoxicity of these compounds against various cancer types .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of quinoline derivatives revealed that modifications at the 7-position significantly affected their activity. The compound was tested against a panel of pathogens, showing promising results with an MIC of 32 µg/mL against E. coli and Klebsiella pneumoniae .

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological study, derivatives similar to the target compound were assessed for their effects on anxiety-related behaviors in animal models. Results indicated a significant reduction in anxiety-like behavior when administered at doses of 10 mg/kg, suggesting potential therapeutic applications in treating anxiety disorders .

Enzyme Inhibition Studies

Studies focusing on enzyme inhibition have shown that the compound effectively inhibits MAO-B with an IC50 value of approximately 0.013 µM, making it one of the most potent inhibitors identified in recent research . This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin, contributing to its potential antidepressant effects.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the introduction of halogen atoms at specific positions on the quinoline ring enhances biological activity. For instance, compounds with chlorine or fluorine substitutions exhibited improved binding affinity to target enzymes compared to their unsubstituted counterparts .

Q & A

Q. What are the standard synthetic routes for 5-Chloro-7-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)quinolin-8-ol, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the quinolin-8-ol core via condensation of 8-hydroxyquinoline derivatives with formaldehyde under acidic conditions (HCl), followed by chlorination at the 5-position .

- Step 2 : Introduction of the pyridinyl-piperazine moiety via Mannich-type reactions, where the 4-(4-fluorophenyl)piperazine is coupled to the quinoline scaffold using formaldehyde as a bridging agent .

- Purity Optimization : Recrystallization from ethanol or ethyl acetate is commonly employed. Analytical techniques like HPLC (≥98% purity) and NMR (e.g., monitoring δ 8.5–9.0 ppm for quinoline protons) are critical for validation .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

- Key Techniques :

- NMR : NMR (e.g., aromatic protons at δ 6.8–8.5 ppm), NMR (quinoline carbons at δ 120–150 ppm), and 2D NMR (COSY, HSQC) to resolve overlapping signals from the piperazine and pyridinyl groups .

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak at m/z 462.0 (calculated for ) .

- X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly for the chiral center at the benzylic position (if present) .

Q. What are the primary biological targets and mechanisms of action proposed for this compound?

- Targets : The compound interacts with kinases (e.g., tyrosine kinases) and G-protein-coupled receptors (GPCRs) due to its piperazine and fluorophenyl motifs, which mimic endogenous ligands .

- Mechanism : Competitive inhibition of ATP-binding pockets in kinases (IC values in the nanomolar range) and modulation of GPCR signaling pathways (e.g., dopamine D2/D3 receptors) via allosteric binding .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for specific kinase isoforms while minimizing off-target effects?

- Methodology :

- Rational Design : Replace the 4-fluorophenyl group with bulkier substituents (e.g., trifluoromethyl) to sterically hinder non-target kinases .

- SAR Studies : Test analogs with varying piperazine substitutions (e.g., methylpiperazine) to improve binding affinity. For example, 4-methylpiperazine derivatives show 2–3× higher selectivity for Abl1 kinase .

- Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding poses and identify key residues (e.g., gatekeeper residues) for isoform specificity .

Q. How should researchers address contradictory data regarding the compound’s antimicrobial vs. anticancer efficacy?

- Hypothesis Testing :

- Dose-Dependent Effects : Evaluate IC values across cell lines (e.g., MIC of 2–8 µg/mL for S. aureus vs. IC of 10–20 µM for HeLa cells) .

- Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to distinguish kinase inhibition (anticancer) from membrane disruption (antimicrobial) .

- Metabolic Stability : Assess plasma protein binding and CYP450 metabolism, as rapid clearance may artifactually reduce anticancer activity in vivo .

Q. What strategies are recommended for improving aqueous solubility without compromising target binding?

- Approaches :

- Prodrug Design : Introduce phosphate or glycoside groups at the 8-hydroxyl position to enhance solubility (>10× improvement in PBS solubility) .

- Co-Crystallization : Use cyclodextrins or sulfobutyl ethers to form inclusion complexes (e.g., 1:1 molar ratio with β-cyclodextrin increases solubility to 5 mg/mL) .

- PEGylation : Attach polyethylene glycol (PEG) chains to the piperazine nitrogen, though this may require re-optimization of binding kinetics .

Q. How can researchers validate the compound’s stability under physiological conditions?

- Protocol :

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (e.g., 10% degradation at pH 7.4 after 48 hours) .

- Light Sensitivity : Conduct photostability studies under ICH guidelines (e.g., 1.2 million lux-hours exposure). Quinoline derivatives often require amber vials due to photodegradation .

- Thermal Analysis : Use DSC/TGA to determine melting points (e.g., mp 282–293°C) and identify polymorphic transitions that affect shelf life .

Q. What in vitro and in vivo models are most relevant for evaluating neuroprotective potential?

- Models :

- In Vitro : Primary cortical neurons exposed to glutamate-induced oxidative stress; measure ROS reduction (e.g., 40–60% decrease at 10 µM) and caspase-3 inhibition .

- In Vivo : MPTP-induced Parkinson’s disease models in mice; assess dopamine levels via microdialysis and motor coordination (rotarod test) .

- Mechanistic Validation : Western blotting for Bcl-2/Bax ratios and α-synuclein aggregation assays to confirm neuroprotective pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.